Cas no 943654-33-9 ((6-Chloro-1H-indol-1-yl)acetic acid)

(6-Chloro-1H-indol-1-yl)acetic acid is a versatile indole-derived carboxylic acid compound, primarily utilized as a key intermediate in organic synthesis and pharmaceutical research. Its structural features, including the chloro-substituted indole ring and acetic acid moiety, make it valuable for constructing more complex heterocyclic frameworks. The compound exhibits reactivity at both the indole nitrogen and carboxyl group, enabling functionalization for tailored applications. It is particularly useful in medicinal chemistry for developing bioactive molecules due to its potential as a scaffold for drug candidates. High purity grades are available to ensure consistency in research applications. Proper handling and storage under inert conditions are recommended to maintain stability.
(6-Chloro-1H-indol-1-yl)acetic acid structure
943654-33-9 structure
Product Name:(6-Chloro-1H-indol-1-yl)acetic acid
CAS No:943654-33-9
MF:C10H8ClNO2
MW:209.629021644592
MDL:MFCD11212282
CID:1073888
PubChem ID:28284423
Update Time:2025-08-04

(6-Chloro-1H-indol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (6-Chloro-1H-indol-1-yl)acetic acid
    • (6-CHLORO-INDOL-1-YL)-ACETIC ACID
    • MFCD11212282
    • (6-chloroindol-1-yl)acetic acid
    • SCHEMBL1576364
    • 2-(6-chloroindol-1-yl)acetic acid
    • OUXDBYYTCZPJLG-UHFFFAOYSA-N
    • CS-0251043
    • EN300-53286
    • Z385445930
    • 6-Chloro-indole-1-acetic acid
    • 943654-33-9
    • (6-chloro-1H-indol-1-yl)aceticacid
    • AKOS004938833
    • VS-10823
    • FT-0711391
    • F20131
    • 2-(6-chloro-1H-indol-1-yl)acetic acid
    • STK638535
    • 1H-indole-1-acetic acid, 6-chloro-
    • BBL031888
    • ALBB-015951
    • DA-00446
    • MDL: MFCD11212282
    • Inchi: 1S/C10H8ClNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14)
    • InChI Key: OUXDBYYTCZPJLG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2C=CN(CC(=O)O)C=2C=1

Computed Properties

  • Exact Mass: 209.0243562g/mol
  • Monoisotopic Mass: 209.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.2Ų

(6-Chloro-1H-indol-1-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
065258-500mg
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
500mg
3851CNY 2021-05-07
Alichem
A199009315-5g
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9 95%
5g
$828.40 2023-08-31
Chemenu
CM334210-1g
(6-chloro-1H-indol-1-yl)acetic acid
943654-33-9 95%+
1g
$326 2021-08-18
TRC
C279040-50mg
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
50mg
$ 110.00 2022-04-01
TRC
C279040-100mg
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
100mg
$ 185.00 2022-04-01
TRC
C279040-250mg
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
250mg
$ 365.00 2022-04-01
Matrix Scientific
065258-500mg
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
500mg
$219.00 2023-09-09
Matrix Scientific
065258-1g
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
1g
$252.00 2023-09-09
Matrix Scientific
065258-5g
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
5g
$795.00 2023-09-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
065258-500mg
(6-Chloro-1H-indol-1-yl)acetic acid
943654-33-9
500mg
3851.0CNY 2021-07-05

Additional information on (6-Chloro-1H-indol-1-yl)acetic acid

Introduction to (6-Chloro-1H-indol-1-yl)acetic Acid (CAS No. 943654-33-9)

Introduction to (6-Chloro-1H-indol-1-yl)acetic Acid (CAS No. 943654-33-9)

Chemical Structure and Properties: (6-Chloro-1H-indol-1-yl)acetic acid, with the CAS registry number 943654-33-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The indole moiety is further substituted at the 6-position with a chlorine atom, and the acetic acid group is attached at the 1-position of the indole ring. The presence of the chlorine substituent introduces unique electronic and steric properties to the molecule, making it a valuable compound for various applications in drug discovery and chemical synthesis.

Synthesis and Characterization: The synthesis of (6-Chloro-1H-indol-1-yl)acetic acid involves several steps, including the preparation of the indole derivative followed by functionalization with the acetic acid group. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels for this compound. Techniques such as Suzuki coupling, Stille coupling, and other cross-coupling reactions have been employed to synthesize derivatives of this compound with varying substituents. The characterization of this compound typically involves spectroscopic methods such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which provide detailed insights into its molecular structure and functional groups.

Biological Activity and Applications: The biological activity of (6-Chloro-1H-indol-1-yl)acetic acid has been extensively studied in recent years. Research has shown that this compound exhibits potential anti-inflammatory, antioxidant, and anticancer properties. For instance, studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), making it a promising candidate for treating inflammatory diseases. Additionally, its antioxidant properties have been attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Recent Research Findings: Recent studies have focused on understanding the mechanism of action of (6-Chloro-1H-indol-1-yl)acetic acid at the molecular level. For example, researchers have investigated its interaction with key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). These studies have provided valuable insights into how this compound modulates cellular signaling pathways and exerts its therapeutic effects. Furthermore, preclinical studies in animal models have shown that this compound can effectively reduce tumor growth and metastasis, highlighting its potential as an anticancer agent.

Pharmacokinetics and Toxicology: Understanding the pharmacokinetics and toxicology of (6-Chloro-1H-indol

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD